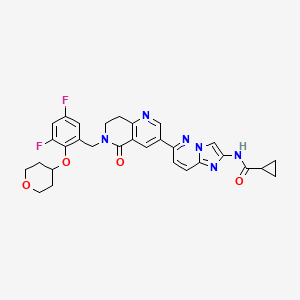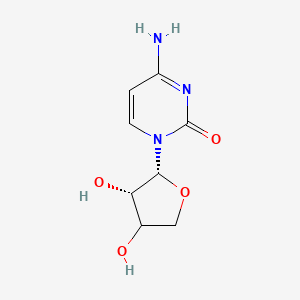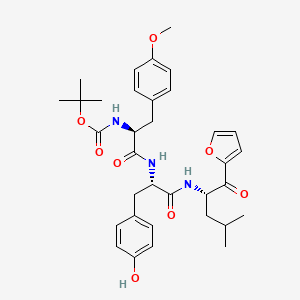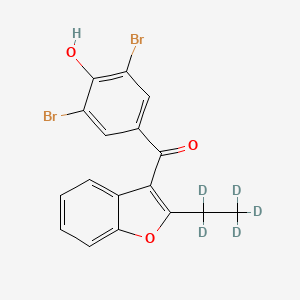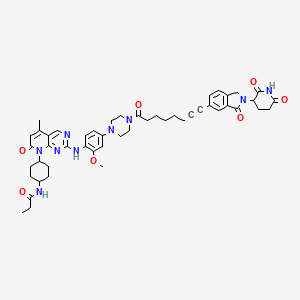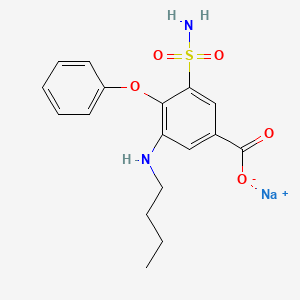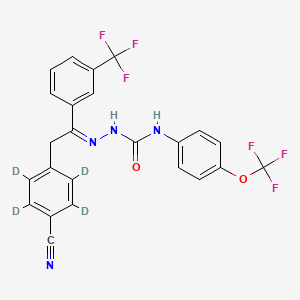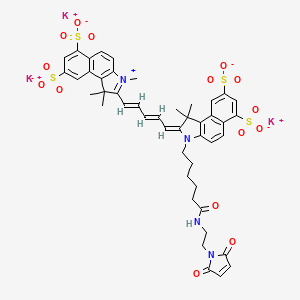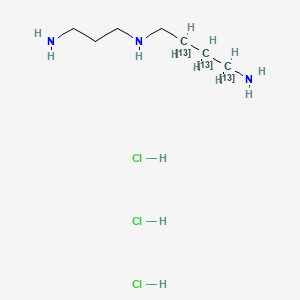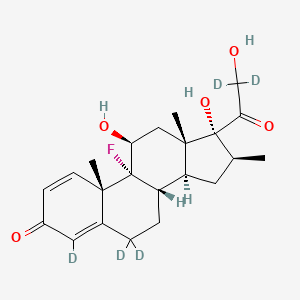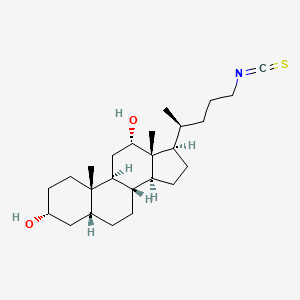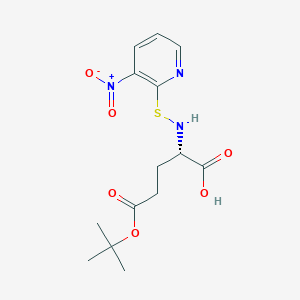
N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester is a compound that features a nitro group attached to a pyridine ring, which is further connected to a sulfenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester typically involves the reaction of 3-nitro-2-pyridinesulfenyl chloride with L-glutamic acid |A-t-butyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane, and the reaction is often conducted at low temperatures to maintain stability .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for efficiency and yield. The stability of the intermediate compounds is carefully monitored to ensure the quality of the final product .
化学反应分析
Types of Reactions
N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The sulfenyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like thiols or amines. The reactions are typically conducted under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various sulfenylated products .
科学研究应用
N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester has several scientific research applications:
作用机制
The mechanism of action of N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester involves the formation of disulfide bonds with thiol groups in peptides and proteins. This interaction stabilizes the protein structure and can enhance its functional activity. The compound targets cysteine residues and facilitates the formation of cyclic disulfides, which are crucial for the structural integrity and biological activity of many proteins .
相似化合物的比较
Similar Compounds
3-Nitro-2-pyridinesulfenyl chloride: Used as a starting material for the synthesis of N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester.
N-(3-Nitro-2-pyridinesulfenyl)-L-cysteine: Another compound used in peptide synthesis for protecting cysteine residues.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable disulfide bonds efficiently. This property makes it particularly valuable in the synthesis of cyclic peptides and proteins, where disulfide bonds play a critical role in maintaining structural stability and biological activity .
属性
分子式 |
C14H19N3O6S |
|---|---|
分子量 |
357.38 g/mol |
IUPAC 名称 |
(2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H19N3O6S/c1-14(2,3)23-11(18)7-6-9(13(19)20)16-24-12-10(17(21)22)5-4-8-15-12/h4-5,8-9,16H,6-7H2,1-3H3,(H,19,20)/t9-/m0/s1 |
InChI 键 |
DZZKYCRBJSJURE-VIFPVBQESA-N |
手性 SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] |
规范 SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)
![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)
